

Spectroscopic Profile of 5-Iodopyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodopyrimidin-4-amine**

Cat. No.: **B113262**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Iodopyrimidin-4-amine** (CAS No. 91416-96-5), a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of public experimental data, this document focuses on predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

5-Iodopyrimidin-4-amine is characterized by a pyrimidine ring substituted with an amino group at position 4 and an iodine atom at position 5.

- Molecular Formula: C₄H₄IN₃[\[1\]](#)
- Molecular Weight: 221.00 g/mol [\[1\]](#)
- Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Iodopyrimidin-4-amine**. These predictions are based on the analysis of its chemical structure, data from

analogous compounds, and established spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.1	Singlet	1H	H-2
~8.3	Singlet	1H	H-6
~7.0	Broad Singlet	2H	-NH ₂

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The amino protons' chemical shift can vary with concentration and temperature.

¹³C NMR Spectroscopy (Predicted)

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~160	C-4
~158	C-2
~155	C-6
~80	C-5

Note: The carbon attached to iodine (C-5) is expected to have a significantly lower chemical shift due to the heavy atom effect.

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric)
3350 - 3200	Medium	N-H stretch (symmetric)
3100 - 3000	Weak	Aromatic C-H stretch
1650 - 1600	Strong	N-H bend (scissoring)
1600 - 1450	Medium	C=C and C=N ring stretching
~1250	Medium	Aromatic C-N stretch
~700	Strong	C-I stretch

Note: The presence of two bands for the N-H stretch is characteristic of a primary amine.

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
221	Molecular ion [M] ⁺
127	Loss of iodine radical [M - I] ⁺
94	Loss of HCN from [M - I] ⁺

Note: The molecular ion peak is expected to be prominent. Fragmentation is likely to involve the loss of the iodine atom followed by fragmentation of the pyrimidine ring.

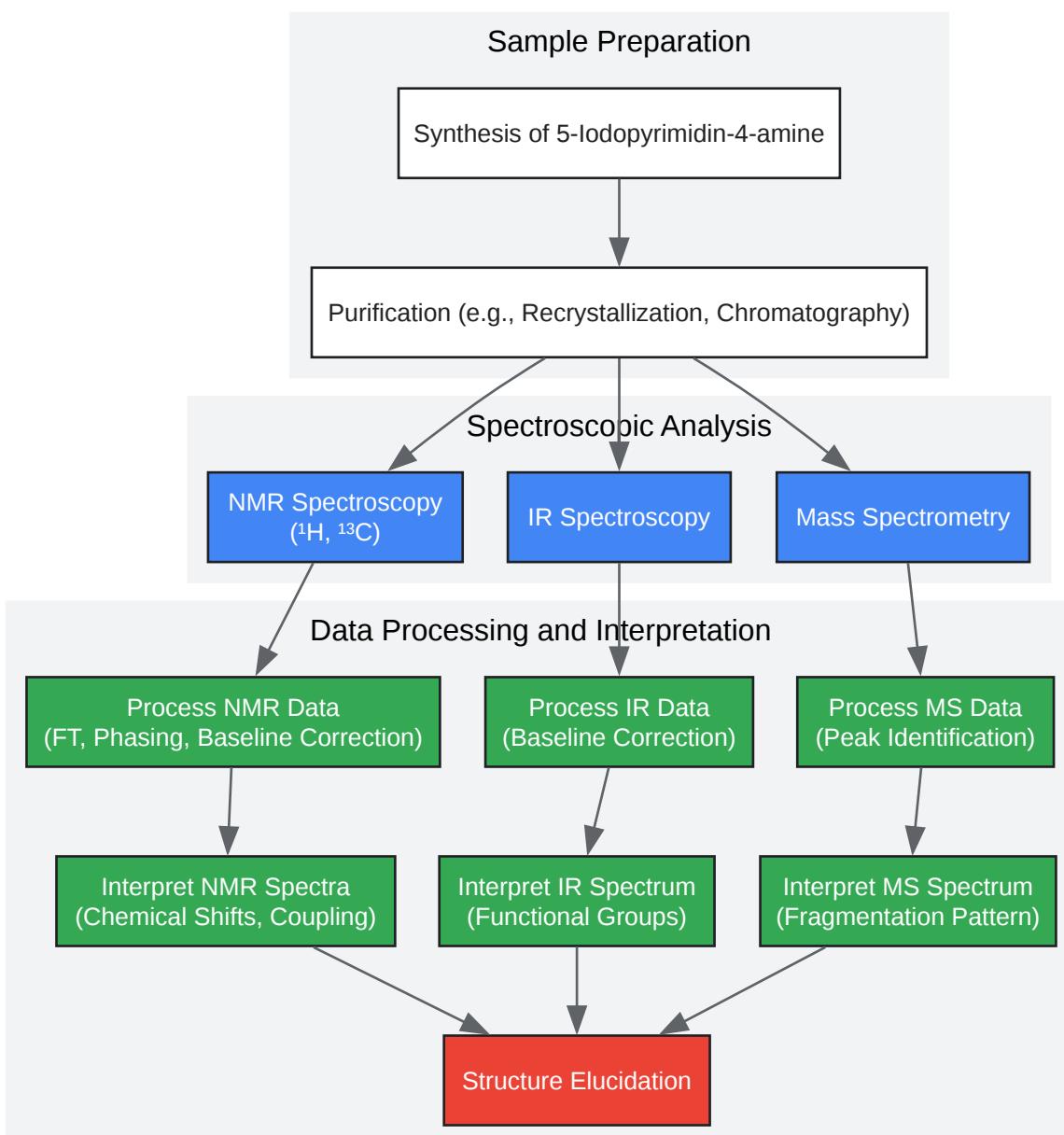
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **5-Iodopyrimidin-4-amine** (5-10 mg) would be dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy


The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The electron energy would typically be set to 70 eV.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Iodopyrimidin-4-amine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **5-Iodopyrimidin-4-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 91416-96-5 | 5-Iodopyrimidin-4-amine - Synblock [synblock.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Iodopyrimidin-4-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113262#spectroscopic-data-nmr-ir-ms-of-5-iodopyrimidin-4-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com